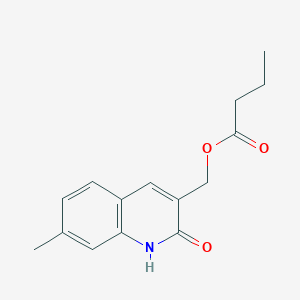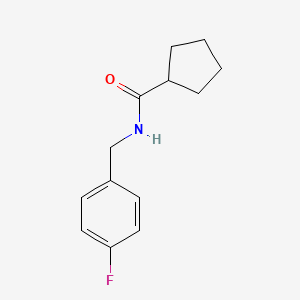![molecular formula C18H19ClN2OS B5756852 1-(3-chlorophenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5756852.png)
1-(3-chlorophenyl)-4-[(phenylthio)acetyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorophenyl)-4-[(phenylthio)acetyl]piperazine, commonly known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CPP is a piperazine derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied in recent years.
作用机制
CPP acts as a partial agonist at the 5-HT1A receptor, which is a subtype of serotonin receptor. This receptor is widely distributed in the central nervous system and is involved in the regulation of mood, anxiety, and cognition. CPP has been shown to increase the activity of the 5-HT1A receptor, leading to an increase in the release of serotonin and other neurotransmitters.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects, including an increase in the release of serotonin and other neurotransmitters, an increase in the activity of the 5-HT1A receptor, and an increase in the activity of the hypothalamic-pituitary-adrenal (HPA) axis. These effects have been linked to the regulation of mood, anxiety, and cognition.
实验室实验的优点和局限性
CPP has several advantages for use in lab experiments, including its ability to selectively target the 5-HT1A receptor, its high purity, and its stability. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and storage.
未来方向
There are several future directions for research on CPP, including the development of new synthesis methods to improve yield and purity, the investigation of its potential as a therapeutic agent for mood and anxiety disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, further studies are needed to determine the long-term effects of CPP on the brain and body, as well as its potential for abuse and addiction.
In conclusion, CPP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. Its synthesis method has been optimized to obtain high yields of CPP with high purity. CPP has been extensively studied for its potential applications in scientific research, and its mechanism of action has been linked to the regulation of mood, anxiety, and cognition. While there are advantages to its use in lab experiments, there are also limitations that need to be considered. Future research on CPP will provide valuable insights into its potential therapeutic applications and long-term effects on the brain and body.
合成方法
CPP can be synthesized using various methods, including the reaction of piperazine with 3-chlorobenzoyl chloride, followed by reaction with phenylthioacetic acid. Another method involves the reaction of piperazine with 3-chlorobenzoic acid, followed by reaction with phenylthioacetyl chloride. These methods have been optimized to obtain high yields of CPP with high purity.
科学研究应用
CPP has been extensively studied for its potential applications in scientific research. It has been used as a tool to study the function of serotonin receptors in the brain, as it has been shown to act as a partial agonist at the 5-HT1A receptor. CPP has also been used to study the effects of serotonin on behavior and cognition, as well as the role of serotonin in the regulation of mood and anxiety.
属性
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-phenylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2OS/c19-15-5-4-6-16(13-15)20-9-11-21(12-10-20)18(22)14-23-17-7-2-1-3-8-17/h1-8,13H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTVTCKLHWDFIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(dimethylamino)phenyl]-5-methyl-2-furamide](/img/structure/B5756782.png)
![2-{[3-cyano-6-methyl-4-(5-methyl-2-furyl)-2-pyridinyl]thio}acetamide](/img/structure/B5756789.png)


hydrazone](/img/structure/B5756817.png)

![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-methylthiourea](/img/structure/B5756837.png)

![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B5756839.png)
![2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5756847.png)
![N-(3-methylbutyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5756863.png)
